![molecular formula C20H26N4 B15076696 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine CAS No. 81512-54-1](/img/structure/B15076696.png)
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine is an organic compound with the molecular formula C20H26N4. This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to an ethane-1,2-diamine backbone through methylene bridges. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and ethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-4,4’-diaminobenzophenone: Similar structure with dimethylamino groups attached to benzophenone.
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene: Similar Schiff base structure with a cyclohexadiene backbone
Uniqueness
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine is unique due to its ethane-1,2-diamine backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in coordination chemistry and materials science .
Propiedades
Número CAS |
81512-54-1 |
|---|---|
Fórmula molecular |
C20H26N4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[2-[[4-(dimethylamino)phenyl]methylideneamino]ethyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H26N4/c1-23(2)19-9-5-17(6-10-19)15-21-13-14-22-16-18-7-11-20(12-8-18)24(3)4/h5-12,15-16H,13-14H2,1-4H3 |
Clave InChI |
AOXCQFSEIDWMSU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NCCN=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


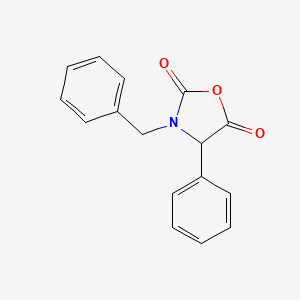
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
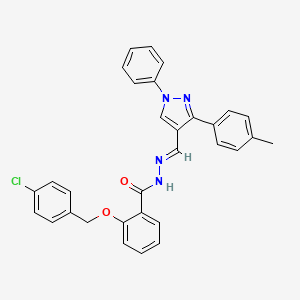
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
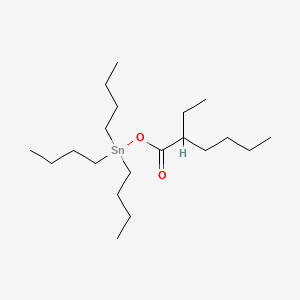

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)

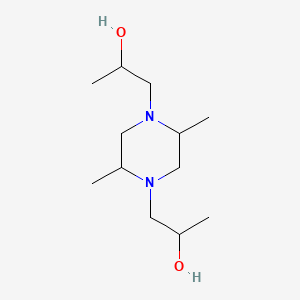
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
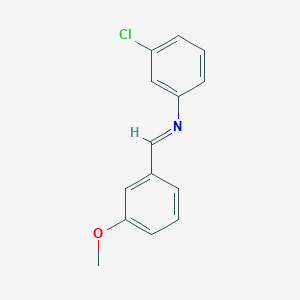

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)

